molecular formula C9H16Cl3N3 B3103428 N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride CAS No. 1439894-58-2

N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride

Cat. No. B3103428
CAS RN: 1439894-58-2
M. Wt: 272.6
InChI Key: UEWBLUMEYMAHPR-CZDIJEQGSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” can be analyzed using various spectroscopic techniques and single-crystal X-ray . Geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface can be evaluated using density functional theory .


Chemical Reactions Analysis

The pyrrolidine ring, a key component of “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride”, is known to participate in various chemical reactions. For instance, it’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring can also undergo various transformations, leading to different biological profiles of drug candidates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” include its molecular weight, molecular formula, and possibly its melting point, boiling point, and density .

Scientific Research Applications

Antimicrobial Applications

Compounds with a pyrrolopyrazine scaffold, which includes a pyrrole ring and a pyrazine ring, have exhibited different biological activities, such as antimicrobial . This suggests that “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” may also have potential antimicrobial applications.

Anti-inflammatory Applications

Pyrrolopyrazine derivatives have shown anti-inflammatory activities . Given the structural similarities, “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” might also be used in research related to inflammation and related diseases.

Antiviral Applications

Pyrrolopyrazine derivatives have also demonstrated antiviral activities . This suggests that “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” could potentially be used in antiviral research.

Antifungal Applications

The antifungal activity of pyrrolopyrazine derivatives indicates that “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” might also have potential applications in antifungal research.

Antioxidant Applications

Pyrrolopyrazine derivatives have shown antioxidant activities . This suggests that “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” could be used in research related to oxidative stress and related diseases.

Antitumor Applications

Pyrrolopyrazine derivatives have exhibited antitumor activities . This indicates that “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” might also have potential applications in cancer research.

Kinase Inhibitory Applications

Pyrrolopyrazine derivatives have shown kinase inhibitory activities . This suggests that “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” could potentially be used in research related to kinase inhibition.

Anticancer Applications

Pyridine-containing compounds have shown increasing importance for medicinal application as anticancer . Given the structural similarities, “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” might also be used in research related to cancer.

properties

IUPAC Name

N-[(3S)-pyrrolidin-3-yl]pyridin-2-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.3ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;;;/h1-3,5,8,10H,4,6-7H2,(H,11,12);3*1H/t8-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWBLUMEYMAHPR-CZDIJEQGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=CC=CC=N2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NC2=CC=CC=N2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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